molecular formula C15H19ClN2S B12763438 7-Chloro-3-methyl-4-(3-methyl-but-2-enyl)-1,3,4,5-tetrahydro-1,4-benzodiazepine-2-thione CAS No. 258849-86-4

7-Chloro-3-methyl-4-(3-methyl-but-2-enyl)-1,3,4,5-tetrahydro-1,4-benzodiazepine-2-thione

Cat. No.: B12763438
CAS No.: 258849-86-4
M. Wt: 294.8 g/mol
InChI Key: ZSVXGVDUYBQMFK-UHFFFAOYSA-N
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Description

7-Chloro-3-methyl-4-(3-methyl-but-2-enyl)-1,3,4,5-tetrahydro-1,4-benzodiazepine-2-thione is a chemical compound belonging to the benzodiazepine class. Benzodiazepines are known for their psychoactive properties, often used in the treatment of anxiety, insomnia, and other conditions. This particular compound is distinguished by its unique structure, which includes a thione group and a substituted butenyl side chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-3-methyl-4-(3-methyl-but-2-enyl)-1,3,4,5-tetrahydro-1,4-benzodiazepine-2-thione typically involves the following steps:

    Formation of the Benzodiazepine Core: The initial step involves the cyclization of appropriate precursors to form the benzodiazepine core. This can be achieved through the reaction of o-phenylenediamine with a suitable diketone under acidic conditions.

    Introduction of the Thione Group: The thione group is introduced by reacting the benzodiazepine core with a sulfurizing agent such as Lawesson’s reagent or phosphorus pentasulfide.

    Substitution with the Butenyl Side Chain: The final step involves the alkylation of the benzodiazepine core with a 3-methyl-but-2-enyl halide under basic conditions to introduce the substituted butenyl side chain.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thione group, converting it to a sulfoxide or sulfone.

    Reduction: Reduction reactions can target the benzodiazepine core, potentially reducing the double bonds within the ring structure.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chloro and butenyl positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chloro or butenyl groups.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced benzodiazepine derivatives.

    Substitution: Various substituted benzodiazepine derivatives depending on the nucleophile used.

Scientific Research Applications

7-Chloro-3-methyl-4-(3-methyl-but-2-enyl)-1,3,4,5-tetrahydro-1,4-benzodiazepine-2-thione has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex benzodiazepine derivatives.

    Biology: Studied for its potential effects on neurotransmitter systems and its interactions with various biological receptors.

    Medicine: Investigated for its potential therapeutic effects in treating anxiety, insomnia, and other neurological disorders.

    Industry: Utilized in the development of new pharmaceuticals and as a reference compound in analytical chemistry.

Mechanism of Action

The mechanism of action of 7-Chloro-3-methyl-4-(3-methyl-but-2-enyl)-1,3,4,5-tetrahydro-1,4-benzodiazepine-2-thione involves its interaction with the gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to sedative, anxiolytic, and muscle relaxant effects. The thione group may also contribute to its unique pharmacological profile by interacting with other molecular targets.

Comparison with Similar Compounds

Similar Compounds

    Diazepam: A well-known benzodiazepine with similar anxiolytic and sedative properties.

    Lorazepam: Another benzodiazepine used for its anxiolytic and sedative effects.

    Clonazepam: Known for its anticonvulsant properties.

Uniqueness

7-Chloro-3-methyl-4-(3-methyl-but-2-enyl)-1,3,4,5-tetrahydro-1,4-benzodiazepine-2-thione is unique due to its thione group and substituted butenyl side chain, which may confer distinct pharmacological properties compared to other benzodiazepines. These structural differences can influence its binding affinity, efficacy, and metabolic stability.

Properties

CAS No.

258849-86-4

Molecular Formula

C15H19ClN2S

Molecular Weight

294.8 g/mol

IUPAC Name

7-chloro-3-methyl-4-(3-methylbut-2-enyl)-3,5-dihydro-1H-1,4-benzodiazepine-2-thione

InChI

InChI=1S/C15H19ClN2S/c1-10(2)6-7-18-9-12-8-13(16)4-5-14(12)17-15(19)11(18)3/h4-6,8,11H,7,9H2,1-3H3,(H,17,19)

InChI Key

ZSVXGVDUYBQMFK-UHFFFAOYSA-N

Canonical SMILES

CC1C(=S)NC2=C(CN1CC=C(C)C)C=C(C=C2)Cl

Origin of Product

United States

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